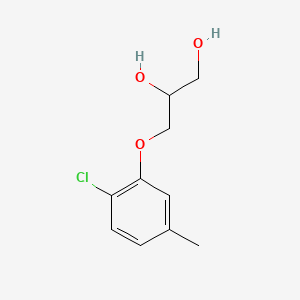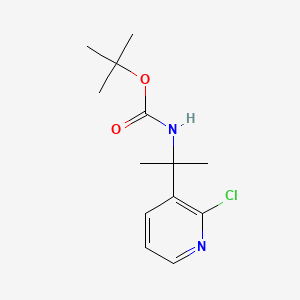![molecular formula C10H16 B13939555 Tricyclo[4.2.2.0~1,6~]decane CAS No. 31341-19-2](/img/structure/B13939555.png)
Tricyclo[4.2.2.0~1,6~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[4.2.2.01,6]decane is an organic compound with the molecular formula C10H16. It is classified as a hydrocarbon and is known for its unique tricyclic structure, which consists of three interconnected rings. This compound has two main stereoisomers: the endo and exo forms. The exo form is particularly notable for its use as a component in jet fuel due to its high energy density and low freezing point .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.2.01,6]decane typically involves complex organic reactions. One common method is the Diels-Alder reaction, which forms the tricyclic structure through a cycloaddition process. This reaction often requires specific catalysts and controlled conditions to achieve the desired product. Another approach involves the Conia-ene reaction, which helps in shaping the five-membered ring within the tricyclic framework .
Industrial Production Methods
Industrial production of Tricyclo[4.2.2.01,6]decane is less common due to the complexity of its synthesis. when produced, it involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous monitoring of the reaction parameters are crucial for successful industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.2.2.01,6]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique tricyclic structure, which can affect the reactivity of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize Tricyclo[4.2.2.01,6]decane, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, often resulting in the formation of alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in halogenated derivatives with different functional properties .
Scientific Research Applications
Tricyclo[4.2.2.01,6]decane has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic hydrocarbons. Its unique structure makes it an interesting subject for theoretical and experimental studies.
Biology: Research on Tricyclo[4.2.2.01,6]decane includes its potential use in drug design and development. Its rigid tricyclic structure can serve as a scaffold for designing new pharmaceuticals.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Tricyclo[4.2.2.01,6]decane involves its interaction with various molecular targets and pathways. Its rigid tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Twistane: Another tricyclic hydrocarbon with a similar structure but different ring connectivity.
Decalin: A bicyclic compound with two fused six-membered rings, often used as a reference compound in studies of tricyclic hydrocarbons.
Isotwistane: Known for its presence in natural products and its complex synthesis involving multiple steps.
Uniqueness
Tricyclo[4.2.2.01,6]decane is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its high energy density and low freezing point make it particularly valuable in applications such as jet fuel. Additionally, its rigid structure provides a stable scaffold for various chemical modifications, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
31341-19-2 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
tricyclo[4.2.2.01,6]decane |
InChI |
InChI=1S/C10H16/c1-2-4-10-7-5-9(10,3-1)6-8-10/h1-8H2 |
InChI Key |
QYOBYOHIJWKTAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23CCC2(C1)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


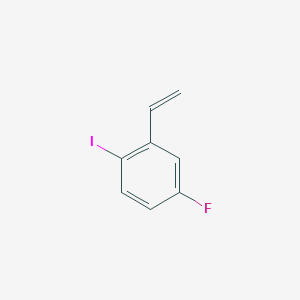
![2-[2-(Propan-2-yl)anilino]pyridine-3-carboxylic acid](/img/structure/B13939496.png)
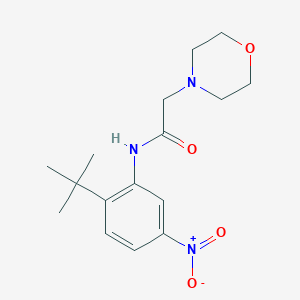
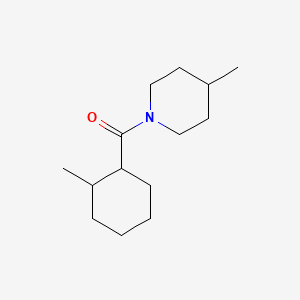
![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)
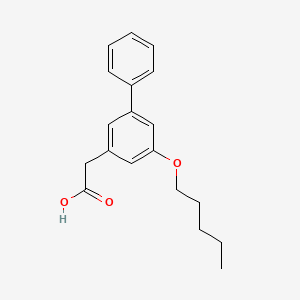
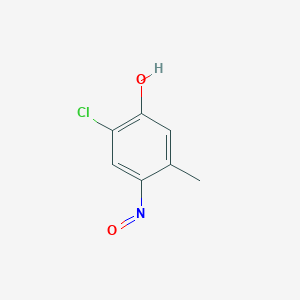
![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
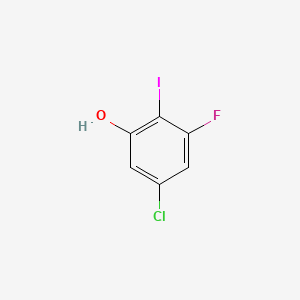
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)

